molecular formula C9H13N3O3 B2773147 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate CAS No. 1286277-54-0

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate

Cat. No.: B2773147
CAS No.: 1286277-54-0
M. Wt: 211.221
InChI Key: KXBAQQBTMZFZHC-UHFFFAOYSA-N
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Description

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate is a chemical compound with the molecular formula C9H11N3O2·H2O It is a derivative of benzoic acid, featuring a guanidine group attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate typically involves the reaction of 4-formylbenzoic acid with guanidine. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The product is then isolated and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the guanidine group to other functional groups.

    Substitution: The benzene ring allows for electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various substituted benzoic acids and reduced derivatives of the original compound.

Scientific Research Applications

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and ionic interactions, which can inhibit enzyme activity or modulate receptor function. These interactions are crucial for the compound’s biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Diaminomethylidene)amino]methyl}benzoic acid
  • 4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrochloride
  • 4-{[(Diaminomethylidene)amino]methyl}benzoic acid methyl ester

Uniqueness

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate is unique due to its hydrated form, which can influence its solubility and reactivity. The presence of water molecules in the crystal structure can also affect its stability and interactions with other molecules.

Biological Activity

4-{[(Diaminomethylidene)amino]methyl}benzoic acid hydrate, a derivative of aminomethylbenzoic acid, has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is primarily studied for its potential biological activities, particularly as an enzyme inhibitor and its therapeutic implications in cancer treatment and antimicrobial applications.

The synthesis of this compound involves the reaction of 4-formylbenzoic acid with guanidine under reflux conditions in an aqueous medium. The product is typically purified through recrystallization methods, ensuring high purity for biological assays .

The biological activity of this compound is largely attributed to its guanidine group, which is known for forming strong hydrogen bonds and ionic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating diseases such as cancer. The compound's structure allows it to bind effectively to active sites on enzymes, thereby obstructing their function .

Antimicrobial Properties

In studies focused on antibiotic development, the guanidine group has been identified as crucial for the antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting bacterial cell membranes, leading to membrane depolarization and subsequent cell death .

Case Study 1: Antibacterial Activity

A study conducted on various aminomethylbenzoic acids revealed that derivatives with guanidine functionalities exhibited significant antibacterial properties. The results demonstrated that this compound was effective in reducing bacterial viability in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Case Study 2: Cancer Therapeutics

In a separate investigation into cancer therapies, the compound was evaluated for its efficacy in inhibiting MK2 (MAPK-activated protein kinase 2), which is often overexpressed in tumors. The inhibition of MK2 led to decreased cell proliferation and increased apoptosis in cancer cell lines, suggesting a potential role for this compound in targeted cancer therapies .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Target Organisms/Cells Reference
Enzyme InhibitionBinding to active sites on enzymesVarious metabolic enzymes
Antibacterial ActivityDisruption of bacterial cell membranesMRSA and other Gram-positive bacteria
Cancer Cell Proliferation InhibitionInhibition of MK2 leading to apoptosisCancer cell lines

Properties

IUPAC Name

4-[(diaminomethylideneamino)methyl]benzoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.H2O/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14;/h1-4H,5H2,(H,13,14)(H4,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBAQQBTMZFZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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